molecular formula C10H9N3O3 B1404955 2-(2-Pyridinyl)-5-pyrimidinecarboxylic acid hydrate CAS No. 1609395-97-2

2-(2-Pyridinyl)-5-pyrimidinecarboxylic acid hydrate

Cat. No.: B1404955
CAS No.: 1609395-97-2
M. Wt: 219.2 g/mol
InChI Key: ZFGNKVJHRWAYGP-UHFFFAOYSA-N
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Description

2-(2-Pyridinyl)-5-pyrimidinecarboxylic acid hydrate is a heterocyclic compound that contains both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyridinyl)-5-pyrimidinecarboxylic acid hydrate typically involves the reaction of pyridine derivatives with pyrimidine carboxylic acids. One common method includes the use of halogen-metal exchange reactions followed by borylation . Another approach involves the cyclization of pyridine derivatives with appropriate carboxylic acid precursors .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing efficient catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is a notable method in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyridinyl)-5-pyrimidinecarboxylic acid hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives with nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted pyridine and pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-(2-Pyridinyl)-5-pyrimidinecarboxylic acid hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in metal coordination complexes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 2-(2-Pyridinyl)-5-pyrimidinecarboxylic acid hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Pyridinyl)-5-pyrimidinecarboxylic acid hydrate is unique due to its dual pyridine-pyrimidine structure, which provides a versatile platform for chemical modifications and the development of novel compounds with enhanced properties.

Properties

IUPAC Name

2-pyridin-2-ylpyrimidine-5-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2.H2O/c14-10(15)7-5-12-9(13-6-7)8-3-1-2-4-11-8;/h1-6H,(H,14,15);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGNKVJHRWAYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=N2)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609395-97-2
Record name 5-Pyrimidinecarboxylic acid, 2-(2-pyridinyl)-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609395-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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